molecular formula C15H14F3NO B2796263 8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797096-02-6

8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2796263
CAS No.: 1797096-02-6
M. Wt: 281.278
InChI Key: VBLXRIJUIRCNSS-UHFFFAOYSA-N
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Description

8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Final coupling reaction: The final step involves coupling the bicyclic core with the trifluoromethylated phenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone
  • (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylphenyl)methanone

Uniqueness

Compared to similar compounds, 8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)13-7-2-1-6-12(13)14(20)19-10-4-3-5-11(19)9-8-10/h1-4,6-7,10-11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLXRIJUIRCNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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